3,5-Bis(benzyloxy)picolinic acid

Vue d'ensemble

Description

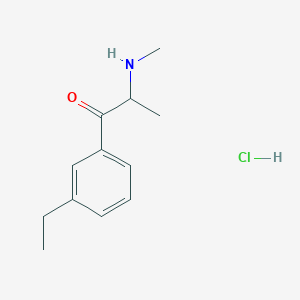

3,5-Bis(benzyloxy)picolinic acid is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group. The compound is modified by the addition of benzyloxy groups at the 3 and 5 positions of the pyridine ring. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related picolinic acid derivatives and their potential applications.

Synthesis Analysis

The synthesis of picolinic acid derivatives can be achieved through various methods, including hydrothermal synthesis and palladium-catalyzed reactions. For instance, a metal-organic hybrid complex involving picolinate ligands was synthesized hydrothermally, as described in the second paper . Similarly, the third paper discusses the chemical synthesis of 6-phenylethynyl picolinic acid, a related compound, through a palladium-catalyzed coupling reaction followed by hydrolysis . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives is characterized by the coordination of metal ions with nitrogen and oxygen atoms from the pyridine and carboxyl groups, respectively. The second paper provides a detailed structural characterization of a copper(II) complex with picolinate ligands, revealing a slightly distorted square planar coordination environment . This information is valuable for understanding the coordination chemistry of picolinic acid derivatives, including this compound.

Chemical Reactions Analysis

Picolinic acid derivatives can participate in various chemical reactions, including catalytic processes and the formation of chelates with metal ions. The first paper discusses the catalytic cleavage of p-nitrophenyl picolinate by a Cu(II) complex in a micellar solution . The fourth paper explores the reactions of picolinaldehyde derivatives with metal ions to form colored chelates, which have potential analytical applications . These studies suggest that this compound may also exhibit interesting reactivity with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives, such as thermal stability and reactivity, are influenced by their molecular structure. The third paper reports on the thermal properties of phenylethynyl-terminated picolinic acid derivatives, which show excellent thermal stability and lower reaction temperatures for polymerization due to the electron-withdrawing capability of the pyridine moiety . These findings could be relevant to the properties of this compound, as the presence of electron-donating benzyloxy groups may impact its reactivity and stability.

Applications De Recherche Scientifique

Biological Activities of Picolinic Acid Derivatives

Insulin-Mimetic Activity : Picolinic acid derivatives, such as bis(picolinato)oxovanadium(IV), have been studied for their insulin-mimetic activities. Research indicates that these compounds might alter coordination structures in vivo, which could contribute to their biological efficacy in mimicking insulin, thereby offering potential therapeutic avenues for diabetes management (Fukui et al., 1999).

Neuroprotective Effects : Picolinic acid has been evaluated for its protective effects against neurotoxicity induced by compounds like quinolinic acid and kainic acid. Understanding the mechanisms through which picolinic acid derivatives confer neuroprotection could be crucial for developing treatments for neurodegenerative diseases (Bergström et al., 2002).

Antioxidant and Anti-Inflammatory Properties : Some picolinic acid derivatives have been investigated for their antioxidant and anti-inflammatory activities. These compounds may modulate oxidative stress and inflammation, potentially offering benefits for conditions characterized by these pathological processes (Ali et al., 2020).

Anticonvulsant Effects : The anticonvulsant properties of picolinic acid derivatives have been explored in various experimental seizure models. These studies suggest that picolinic acid derivatives might influence neuronal excitability and synaptic transmission, indicating potential uses in epilepsy management (Luszczki et al., 2008).

Cancer Research : Picolinic acid derivatives have been evaluated for their roles in cancer, particularly through mechanisms such as inhibiting angiogenesis or modulating cellular proliferation and apoptosis. These findings could inform the development of novel anticancer strategies (Minagawa et al., 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3,5-Bis(benzyloxy)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are a class of proteins that play crucial roles in various biological processes, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .

Mode of Action

This compound interacts with its target, the ZFPs, by binding to them . This binding changes the structures of the ZFPs and disrupts their ability to bind zinc, thereby inhibiting their function . This interaction leads to changes in the biological processes that ZFPs are involved in .

Biochemical Pathways

Given that zfps are involved in a wide range of biological processes, it can be inferred that the compound’s action could potentially affect various pathways related to dna recognition, rna packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific ZFPs it interacts with and the biological processes these ZFPs are involved in . By inhibiting the function of ZFPs, the compound could potentially affect a wide range of cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could also potentially influence the compound’s action and efficacy.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3,5-Bis(benzyloxy)picolinic acid are not well-documented in the literature. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions .

Dosage Effects in Animal Models

It is known that this compound can have toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

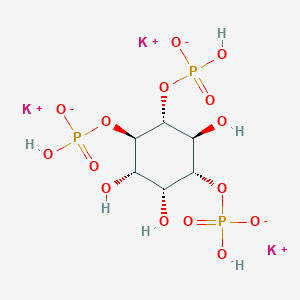

IUPAC Name |

3,5-bis(phenylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-20(23)19-18(25-14-16-9-5-2-6-10-16)11-17(12-21-19)24-13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJYKWLDGWAOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(N=C2)C(=O)O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705391 | |

| Record name | 3,5-Bis(benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000025-93-3 | |

| Record name | 3,5-Bis(benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

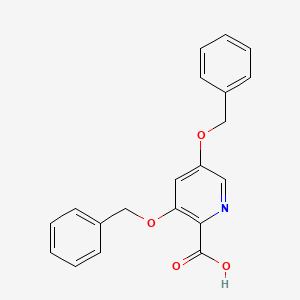

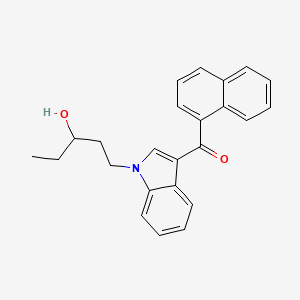

![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)

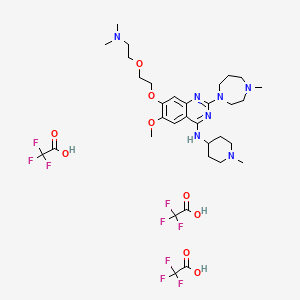

![Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B3026434.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid](/img/structure/B3026436.png)